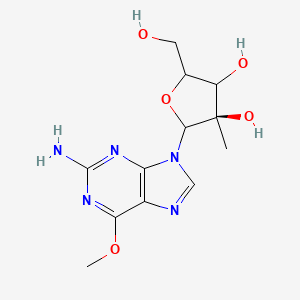

Guanosine, 2'-C-methyl-6-O-methyl-

Description

Significance of Modified Nucleosides in Therapeutic Development

Nucleoside analogs, synthetic compounds that mimic natural nucleosides, are a cornerstone of modern pharmacology, with significant applications in the treatment of viral infections and cancer. bldpharm.com The modification of these nucleosides is a critical strategy in drug development, aimed at enhancing their therapeutic properties. These chemical alterations can lead to improved performance and safety in several ways. promegaconnections.com

One key benefit of modification is the reduction of the body's innate immune response to synthetic RNA, which can otherwise lead to inflammation and rapid degradation of the therapeutic agent. promegaconnections.comnih.gov By incorporating modified nucleosides, such as pseudouridine (B1679824) or 2'-O-methylated nucleosides, into messenger RNA (mRNA) therapeutics, it's possible to suppress this immune recognition and increase the stability and translational capacity of the mRNA. promegaconnections.comwikipedia.org This approach was famously recognized with a Nobel Prize for its role in the development of effective mRNA vaccines. wikipedia.org

Overview of Guanosine (B1672433) Analogs as Antiviral Agents

Guanosine analogs represent a major class of antiviral drugs, widely used against a variety of viral infections. researchgate.nettandfonline.com Prominent examples include acyclovir (B1169) and ganciclovir, which are mainstays in the treatment of herpesvirus infections such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (HCMV). tandfonline.comnih.gov

A key feature of many guanosine analogs is their mechanism of activation. They are often administered as prodrugs and require phosphorylation by viral kinases, such as the thymidine (B127349) kinase encoded by HSV and VZV. tandfonline.comnih.gov This dependence on a virus-specific enzyme ensures that the drug is primarily activated in infected cells, which significantly contributes to their selective antiviral activity and favorable safety profile. nih.gov Once converted to their triphosphate form, these analogs act as competitive inhibitors of viral DNA or RNA polymerases. libretexts.org When incorporated into a growing nucleic acid chain, they cause chain termination because they lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, effectively halting viral replication. libretexts.org

The spectrum of activity for guanosine analogs is broad, covering various DNA and RNA viruses. mdpi.comnih.gov For instance, ribavirin (B1680618), a guanosine analog, inhibits the replication of a wide range of viruses by interfering with the capping of viral RNA and by inhibiting the viral RNA-dependent RNA polymerase. mdpi.com The ongoing development of new guanosine analogs continues to yield promising candidates for treating viral diseases, including those caused by human herpesviruses and hepatitis B virus (HBV). nih.gov

Positioning of Guanosine, 2'-C-methyl-6-O-methyl- within Antiviral Compound Discovery

The compound Guanosine, 2'-C-methyl-6-O-methyl- represents a strategic combination of modifications designed to overcome the limitations of its parent nucleoside, 2'-C-methylguanosine, particularly in the context of anti-Hepatitis C Virus (HCV) research.

The 2'-C-methyl modification on the ribose sugar is a critical feature for potent antiviral activity. 2'-C-methylguanosine, once converted to its triphosphate form, is a powerful inhibitor of the HCV NS5B RNA-dependent RNA polymerase. nih.govnih.gov This modification acts as a non-obligate chain terminator, disrupting the configuration of the sugar and preventing the binding of subsequent nucleotides to the enzyme's active site. However, the parent nucleoside, 2'-C-methylguanosine, exhibits only moderate activity in cellular assays due to significant drawbacks, including poor intracellular phosphorylation and limited cell permeability. nih.gov

To address these limitations, prodrug strategies have been explored. The "6-O-methyl" modification in Guanosine, 2'-C-methyl-6-O-methyl- is one such approach. This modification of the guanine (B1146940) base is designed to increase the lipophilicity of the nucleoside. This increased lipid solubility can enhance the compound's ability to permeate cell membranes, a critical step for reaching its intracellular target.

Further advancements in prodrug design have led to the development of phosphoramidate (B1195095) ProTides of 2'-C-methylguanosine. nih.gov This technology bypasses the inefficient initial phosphorylation step by delivering a monophosphorylated version of the nucleoside into the cell. nih.govnih.gov Studies have shown that applying the ProTide approach to 2'-C-methylguanosine results in highly potent inhibitors of HCV replication. nih.gov The combination of these modifications highlights a key strategy in modern antiviral drug discovery: the rational design of nucleoside analogs to enhance their pharmacological properties and overcome barriers to their therapeutic efficacy.

Table 1: Key Chemical Modifications and Their Therapeutic Significance

| Modification | Parent Compound | Purpose | Therapeutic Target/Application |

|---|---|---|---|

| 2'-C-methyl | Guanosine | Acts as a non-obligate chain terminator, inhibiting viral polymerase. | Hepatitis C Virus (HCV) NS5B Polymerase nih.govnih.gov |

| 6-O-methyl | 2'-C-methylguanosine | Increases lipophilicity to improve cell permeability (prodrug strategy). | Antiviral drug delivery |

| Phosphoramidate ProTide | 2'-C-methylguanosine | Bypasses inefficient initial phosphorylation step to deliver the active monophosphate form into the cell. | Hepatitis C Virus (HCV) nih.govnih.gov |

| Acyclic Sugar | Guanosine | Creates chain-terminating DNA polymerase inhibitors. | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) tandfonline.comnih.gov |

| 2'-O-methylation | Various Nucleosides | Suppresses innate immune recognition of synthetic mRNA. | mRNA Vaccines and Therapeutics wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

(3R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5?,7?,10?,12-/m1/s1 |

InChI Key |

OAIGYKVLSKBAJZ-VDXLJIONSA-N |

Isomeric SMILES |

C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Guanosine, 2 C Methyl 6 O Methyl

Regioselective Synthesis of 2'-C-Methylated Guanosine (B1672433) Scaffolds

The construction of the 2'-C-methylated guanosine scaffold is a critical first step, requiring precise control over both stereochemistry at the C2' position and regioselectivity of the glycosidic bond formation.

Stereoselective Glycosylation Approaches for 2'-C-methylguanosine

The introduction of a methyl group at the 2'-position of the ribose sugar is a key modification that can enhance the biological activity of nucleoside analogs. A significant challenge in the synthesis of 2'-C-methylguanosine is achieving the desired β-anomeric stereochemistry during the glycosylation step, where the guanine (B1146940) base is attached to the sugar moiety.

Table 1: Comparison of Stereoselective Glycosylation Approaches for 2'-C-methylguanosine

| Starting Material | Key Steps | Stereoselectivity (β/α) | Regioselectivity (N9/N7) | Overall Yield | Reference |

| 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-D-ribofuranose & N2-acetylguanine | Glycosylation, Deprotection | > 99:1 | > 99:1 | 78% | nih.gov |

| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | Multi-step synthesis, 2'-Radical deoxygenation | Not explicitly stated | Not explicitly stated | 9.7% (11 steps) | nih.gov |

| Guanosine | Multi-step synthesis, 2'-Radical deoxygenation | Not explicitly stated | Not explicitly stated | 23% (8 steps) | nih.gov |

Methodologies for 6-O-Methylation of Guanosine Derivatives

The methylation of the 6-oxo group of the guanine base is another crucial modification. The resulting 6-O-methylguanine derivative can act as a prodrug moiety, increasing the lipophilicity of the nucleoside and potentially enhancing its cell permeability. nih.gov However, selective methylation at the O6 position can be challenging due to the presence of other nucleophilic sites in the guanosine molecule.

To achieve regioselective 6-O-methylation, protection of other reactive groups, particularly the hydroxyl groups of the ribose sugar, is often necessary. One common strategy involves the use of a protecting group for the 3' and 5' hydroxyls, such as the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group. rsc.orgresearchgate.net With the sugar hydroxyls protected, the 6-oxo group can be selectively methylated using a suitable methylating agent. For instance, protecting the 6-O atom with a 2-nitrophenyl or a tert-butyldiphenylsilyl group prior to alkylation with an alkyl halide and a sterically hindered strong organic base has been shown to be highly selective for 2'-O-alkylation, which can be adapted for 6-O-methylation. rsc.orgresearchgate.net

Another approach involves the use of diazomethane (B1218177) in the presence of a catalyst for the monomethylation of a 2',3'-cis-diol system, which can be applied to guanosine derivatives. oup.com The formation of 6-O-methylguanine can also occur in DNA through the action of alkylating agents like N-nitroso compounds. wikipedia.org

Synthesis of Prodrug Formulations of Guanosine, 2'-C-methyl-6-O-methyl-

To overcome challenges such as poor cellular uptake and inefficient intracellular phosphorylation of the parent nucleoside, prodrug strategies are widely employed. These strategies aim to mask the hydrophilic phosphate (B84403) group, thereby increasing lipophilicity and facilitating passage across cell membranes.

Phosphoramidate (B1195095) ProTide Synthesis for Enhanced Delivery

The ProTide (prodrug nucleotide) technology is a highly successful approach for the intracellular delivery of nucleoside monophosphates. middlebury.edunih.govnucana.comnih.gov This strategy involves masking the phosphate group of the nucleoside with an aryl group and an amino acid ester. Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate.

The synthesis of phosphoramidate prodrugs of 2'-C-methyl-6-O-methylguanosine typically involves the reaction of the 5'-hydroxyl group of the protected nucleoside with a phosphoramidate reagent. nih.gov This reagent is a phosphorus(V) compound containing an aryloxy group, an amino acid ester, and a leaving group, often a chlorine atom. The reaction results in the formation of a phosphoramidate linkage at the 5' position of the nucleoside. The choice of the aryl group and the amino acid ester can significantly influence the stability, cell permeability, and enzymatic activation of the ProTide. nucana.com

Table 2: Key Features of the ProTide Prodrug Approach

| Component | Function |

| Nucleoside Analog | The active therapeutic agent (e.g., 2'-C-methyl-6-O-methylguanosine). |

| Phosphate/Phosphonate Group | Crucial for the biological activity of the nucleoside. |

| Aryl Group | Masks the phosphate, increases lipophilicity. |

| Amino Acid Ester | Masks the phosphate, enhances cell permeability, and is a substrate for intracellular enzymes. |

Molecular and Biochemical Mechanisms of Action

Metabolic Conversion Pathways of Guanosine (B1672433), 2'-C-methyl-6-O-methyl-

For Guanosine, 2'-C-methyl-6-O-methyl- to exert its antiviral effect, it must first be converted into its pharmacologically active form within the host cell. This process involves two critical steps: the hydrolysis of its prodrug moieties and subsequent intracellular phosphorylation.

Guanosine, 2'-C-methyl-6-O-methyl- is synthesized with a methyl group at the 6-O position of the guanine (B1146940) base. This modification serves as a prodrug strategy to enhance the lipophilicity of the guanosine nucleoside, which can improve its cell permeability. nih.gov Once inside the cell, this 6-O-methyl group must be enzymatically cleaved to yield 2'-C-methylguanosine. While the specific enzymes responsible for the demethylation of this particular compound are not extensively detailed in the available literature, the process of dealkylation of similar O6-alkylated guanosine derivatives is known to be carried out by cellular enzymes. For instance, rat liver extracts have been shown to dealkylate O6-methyldeoxyguanosine, a reaction that can be facilitated by adenosine (B11128) deaminase. nih.gov This enzymatic action restores the guanine base to its natural tautomeric form, which is a prerequisite for its proper recognition by cellular kinases in the subsequent activation step.

Interaction with Viral Enzymes

The active metabolite, 2'-C-methyl-GTP, acts as a specific inhibitor of viral replication by targeting the viral RNA-dependent RNA polymerase.

The primary molecular target of 2'-C-methyl-GTP is the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B). nih.gov This enzyme is crucial for the replication of the viral RNA genome. nih.gov The triphosphate form of the 2'-C-methylguanosine analogue acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain. nih.gov

Table 1: Inhibition of HCV NS5B Polymerase by 2'-C-Methylated Nucleoside Triphosphates

| Compound | Target Enzyme | Mechanism of Inhibition |

|---|---|---|

| 2'-C-methylguanosine triphosphate | HCV NS5B RNA Polymerase | Competitive inhibitor of GTP |

| 2'-C-methyladenosine triphosphate | HCV NS5B RNA Polymerase | Competitive inhibitor of ATP |

Once the NS5B polymerase incorporates the 2'-C-methylguanosine monophosphate into the growing RNA strand, it effectively halts further elongation of the chain. nih.gov This is because the presence of the methyl group at the 2'-C position of the ribose sugar creates a steric hindrance. This steric clash prevents the polymerase from forming the next phosphodiester bond, thereby acting as a non-obligate chain terminator. nih.gov The termination of RNA synthesis prevents the successful replication of the viral genome, thus inhibiting the production of new virus particles.

Molecular Basis of Enzyme Selectivity and Inhibition

The selectivity of 2'-C-methylated nucleoside analogues for the viral polymerase over host cellular polymerases is a critical aspect of their therapeutic potential. This selectivity is rooted in the specific structural features of the viral enzyme's active site. The HCV NS5B polymerase can accommodate the 2'-C-methyl modification and incorporate the analogue into the RNA chain. However, after incorporation, the conformation of the active site is altered in such a way that the addition of the subsequent nucleotide is blocked. nih.gov This mechanism of action, which relies on the unique structural and conformational properties of the viral polymerase, allows for potent and selective inhibition of viral replication. nih.gov The development of resistance to these inhibitors is often associated with specific mutations in the NS5B polymerase, such as the S282T substitution, which can affect the binding and incorporation of the 2'-C-methylated nucleotide. nih.gov

Structure Activity Relationships Sar and Structural Determinants of Efficacy

Influence of 2'-C-Methyl Stereochemistry on Biological Activity

The orientation of substituents on the ribose sugar ring of nucleoside analogs is a critical factor in their biological activity. For 2'-C-methylated nucleosides, the stereochemistry of the methyl group—specifically whether it is in the β (up) or α (down) configuration—plays a pivotal role in how the molecule interacts with viral polymerases and host cell kinases.

Research into the synthesis of 2'-C-methylguanosine has demonstrated that the β-anomer is the desired stereoisomer for therapeutic applications. Efficient synthetic strategies have been developed to achieve high stereoselectivity, yielding the β-isomer in ratios exceeding 99:1 over the α-isomer. nih.gov This stereochemical preference is crucial because the triphosphate form of 2'-C-methylguanosine acts as an inhibitor of RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of certain RNA viruses. asm.org The precise three-dimensional structure of the β-isomer allows it to be recognized by the viral polymerase, leading to its incorporation into the growing viral RNA chain and subsequent termination of replication.

The general importance of sugar configuration is well-established in the field of nucleoside analogs. For instance, studies on dideoxycytidine analogs have shown that compounds with a β-L-sugar configuration can exhibit different and sometimes more favorable antiviral activity and toxicity profiles compared to their β-D-counterparts. nih.gov This underscores that the spatial arrangement of the sugar substituents, including the 2'-C-methyl group in guanosine (B1672433) analogs, is a key determinant of biological function and therapeutic potential. nih.gov

Contribution of 6-O-Methyl Group to Lipophilicity and Prodrug Efficacy

While the 2'-C-methyl modification is key for antiviral action, the parent compound, 2'-C-methylguanosine, suffers from significant drawbacks that limit its therapeutic utility. These include poor cell permeability and inefficient intracellular conversion to its active triphosphate form. nih.govnih.gov To overcome these limitations, the guanine (B1146940) base is modified at the 6-position with a methyl ether, creating 6-O-methylguanosine.

This 6-O-methyl modification serves as a crucial prodrug strategy. nih.gov The primary contribution of the 6-O-methyl group is the significant increase in the lipophilicity (fat-solubility) of the nucleoside. This enhanced lipophilicity facilitates the passive diffusion of the compound across the lipid bilayers of cell membranes, leading to improved cellular uptake. nih.gov

Once inside the cell, the 6-O-methyl group is cleaved by cellular enzymes, converting the molecule back to the active 2'-C-methylguanosine, which can then be phosphorylated to its active triphosphate form. This strategy effectively shuttles the nucleoside into the target cell. A prominent example of this approach is found in the development of INX-08189, a phosphoramidate (B1195095) prodrug built upon the 6-O-methyl-2'-C-methyl guanosine scaffold, which demonstrates potent anti-Hepatitis C Virus (HCV) activity. capes.gov.br

Structure-Activity Profiles of Nucleobase Modifications

Modification of the purine (B94841) nucleobase itself can have a dramatic impact on the antiviral potency of nucleoside analogs. One common modification is the replacement of the nitrogen atom at the 7-position with a carbon atom, creating a 7-deaza analog. While 7-deaza modifications have been shown to enhance the antiviral activity of some purine nucleosides, this is not the case for 2'-C-methyl-6-O-methylguanosine. asm.orgnih.gov

In the context of HCV inhibitors, the synthesis and evaluation of 2'-C-methyl-6-O-methyl-7-deaza guanosine revealed that the removal of the N-7 atom from the nucleobase completely negates its anti-HCV activity. nih.gov This stands in stark contrast to 7-deaza-2′-C-methyl-adenosine, which exhibits potent inhibition of the HCV RdRp and shows promise as an antiviral agent against other flaviviruses like West Nile Virus and Zika Virus. asm.orgnih.govnih.gov

The loss of activity in the 7-deaza guanosine analog is attributed to its inability to function as an efficient prodrug for the corresponding active nucleotide. nih.gov Molecular modeling and enzymatic assays suggest that the 7-deaza modification hinders the necessary intracellular metabolic activation steps, preventing the formation of the active triphosphate that inhibits the viral polymerase. nih.gov This highlights a critical and sensitive structure-activity relationship at the N-7 position of the guanine base for this class of compounds.

| Compound | Modification | Anti-HCV Activity | Reference |

|---|---|---|---|

| 2'-C-Methyl-6-O-methylguanosine (as phosphoramidate prodrug) | Standard Guanine Base (N7) | Potent Inhibitor | nih.govcapes.gov.br |

| 2'-C-Methyl-6-O-methyl-7-deaza guanosine | 7-Deaza Modification (C7) | Activity Negated | nih.gov |

| 7-Deaza-2′-C-methyl-adenosine | 7-Deaza Modification (C7) on Adenosine (B11128) base | Potent Inhibitor | asm.orgnih.gov |

Structural Requirements for Phosphoramidate Prodrug Activation

To further enhance intracellular delivery and bypass the often rate-limiting initial phosphorylation step, 2'-C-methyl-6-O-methylguanosine is often formulated as a phosphoramidate prodrug (ProTide). nih.govsemanticscholar.org This technology masks the negatively charged phosphate (B84403) group, improving cell membrane permeability. nih.govresearchgate.net The activation of these prodrugs within the target cell is a multi-step process that depends on specific structural features.

The generally accepted activation pathway involves two key enzymatic steps: nih.govcalstate.edu

Ester Cleavage: The process is initiated by the hydrolysis of the amino acid ester moiety by intracellular carboxylesterases or peptidases, such as Cathepsin A or Carboxylesterase 1 (CES1). calstate.edu This step is crucial and requires an α-amino acid ester for efficient recognition and cleavage. nih.gov

Phosphoramidase Cleavage: Following the initial ester hydrolysis, the resulting intermediate undergoes an intramolecular cyclization reaction. This leads to the cleavage of the P-N bond and removal of the aryl group (commonly a phenoxy group), a reaction catalyzed by a phosphoramidase enzyme, such as the Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the active nucleoside monophosphate. nih.govresearchgate.net

The structure of the phosphoramidate moiety is therefore critical. It consists of three key components: the nucleoside, an amino acid ester, and an aryl group. The choice of amino acid and the nature of the aryl group influence the rate and efficiency of the activation cascade. nih.govnih.gov

Furthermore, the phosphorus atom in a phosphoramidate prodrug is a chiral center, leading to the existence of two diastereomers (Rp and Sp). nih.govnih.gov These diastereomers can have vastly different biological activities and metabolic stability profiles, as cellular enzymes often exhibit stereospecificity. The Rp isomer of a related cyclic phosphoramidate of a guanosine analog was identified as the more active configuration. nih.gov Therefore, stereoselective synthesis to produce the more potent single isomer is a critical requirement for optimizing the efficacy of phosphoramidate prodrugs. nih.gov

Preclinical Antiviral Efficacy Studies

In Vitro Antiviral Activity Assessments

The in vitro antiviral activity of "Guanosine, 2'-C-methyl-6-O-methyl-" and its derivatives has been primarily evaluated using HCV replicon systems. These systems allow for the study of viral RNA replication in a controlled laboratory setting.

The parent nucleoside, 2'-C-methylguanosine, has been identified as a potentially potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. prnewswire.comnih.gov However, its practical application is limited as the compound is not efficiently taken up by cells and is poorly phosphorylated into its active triphosphate form. nih.gov This initial phosphorylation step is crucial for the antiviral activity of nucleoside analogs.

To overcome these limitations, two key chemical modifications have been explored: the addition of a 6-O-methyl group to the guanine (B1146940) base and the application of ProTide phosphoramidate (B1195095) technology. nih.gov The 6-O-methyl group serves as a prodrug moiety to increase the lipophilicity of guanosine (B1672433) nucleosides. nih.gov The ProTide approach delivers the nucleoside as a monophosphate prodrug, bypassing the challenging initial intracellular phosphorylation step. medchemexpress.com This strategy has been successfully applied to 2'-C-methylguanosine, leading to the development of highly potent HCV inhibitors. nih.govmedchemexpress.com For instance, IDX184, a phosphoramidate prodrug of 2'-methylguanosine-5'-monophosphate, advanced into clinical trials for treating chronic hepatitis C. nih.gov

| Compound | Modification | Observed In Vitro HCV Replicon Activity | Rationale for Modification |

|---|---|---|---|

| 2'-C-methylguanosine | Parent Compound | Low to moderate activity | Base structure for modification. |

| Guanosine, 2'-C-methyl-6-O-methyl- | 6-O-methyl group addition | Improved lipophilicity | To enhance cellular uptake. nih.gov |

| Phosphoramidate Prodrugs of 2'-C-methylguanosine | ProTide Technology | Potent inhibition | To bypass the rate-limiting initial phosphorylation step. medchemexpress.com |

There is no publicly available research data specifically detailing the analysis of compound combinations between "Guanosine, 2'-C-methyl-6-O-methyl-" and other antiviral agents such as Ribavirin (B1680618). While studies on other nucleoside analogs exist, the interaction effects are highly compound-specific. For example, the combination of the pyrimidine (B1678525) nucleoside analog 2'-C-methylcytidine with ribavirin has been reported to have an antagonistic effect on HCV replication in vitro. nih.gov In contrast, combinations with the purine (B94841) nucleoside analog 2'-C-methyladenosine resulted in additive activity. nih.gov Given that guanosine is a purine, an additive or synergistic effect might be hypothesized, but this has not been experimentally confirmed for "Guanosine, 2'-C-methyl-6-O-methyl-".

Preclinical In Vivo Antiviral Effects in Animal Models

Specific data on the preclinical in vivo antiviral efficacy of "Guanosine, 2'-C-methyl-6-O-methyl-" in animal models of HCV infection are not available in the public domain. While related compounds, such as the phosphoramidate prodrug IDX184, have undergone in vivo studies in monkeys, these published studies focused on pharmacokinetics rather than direct antiviral effects. nih.gov The development of mouse models with chimeric human livers allows for the in vivo study of HCV, but reports using these models to test "Guanosine, 2'-C-methyl-6-O-methyl-" have not been published. nih.gov

Characterization of Resistance Development

Understanding the mechanisms of viral resistance is a critical component of preclinical evaluation for any new antiviral agent.

For the class of 2'-C-methylated nucleoside inhibitors, the primary mutation associated with reduced sensitivity is the S282T substitution in the HCV NS5B polymerase. nih.gov This mutation, where serine at position 282 is replaced by threonine, is thought to cause a steric conflict with the 2'-C-methyl group of the inhibitor, thereby diminishing its binding and incorporation into the viral RNA chain. nih.gov The S282T mutation has been shown to confer decreased susceptibility to most 2'-C-methylated compounds. nih.gov

Interestingly, some guanosine nucleotide analogs have been developed that retain potency against the S282T mutant. prnewswire.com For example, the guanosine nucleotide analog PSI-938 was reported to have equivalent potency against both wild-type HCV and variants carrying the S282T mutation, highlighting a potential advantage of certain guanosine-based inhibitors in overcoming this common resistance pathway. prnewswire.comnatap.org

| Viral Mutation | Affected Protein | Effect on Sensitivity to 2'-C-methylated Nucleosides | Mechanism of Resistance |

|---|---|---|---|

| S282T | NS5B Polymerase | Reduced sensitivity/Resistance | Steric hindrance with the 2'-C-methyl group, impairing inhibitor binding. nih.gov |

Preclinical Pharmacokinetic and Metabolic Characterization

Absorption and Distribution in Preclinical Animal Models (e.g., rats, cynomolgus monkeys)

Direct pharmacokinetic data for Guanosine (B1672433), 2'-C-methyl-6-O-methyl- in preclinical species like rats and cynomolgus monkeys are not extensively published. However, research on analogous 2'-C-methyl-substituted nucleosides provides critical insights into its likely absorption and distribution characteristics.

Studies on 2'-C-methyl-purine analogs, such as 2'-C-methyladenosine and 2'-C-methylguanosine, have indicated that these compounds generally suffer from poor oral bioavailability. nih.gov This is often attributed to a combination of factors including inefficient cellular uptake and rapid first-pass metabolism. For instance, while specific data for the 6-O-methyl variant is unavailable, the parent compound, 2'-C-methylguanosine, demonstrates limited absorption after oral administration. nih.gov

In preclinical studies with other nucleoside analogs, pharmacokinetic parameters vary significantly based on the specific chemical modifications. For example, pharmacokinetic studies of acyclic guanosine analogs in rats have shown half-lives ranging from 28 minutes to 2 hours, highlighting the impact of structural changes on in vivo disposition. nih.gov While not directly comparable, these findings underscore the necessity of detailed pharmacokinetic assessments for each new analog.

The distribution of nucleoside analogs can also be variable. Some compounds exhibit wide distribution into tissues, while others may have limited access to certain compartments like the central nervous system. The physicochemical properties of Guanosine, 2'-C-methyl-6-O-methyl-, such as its lipophilicity and hydrogen bonding capacity, would be expected to play a significant role in its tissue distribution profile.

Intracellular Accumulation and Sustained Levels of Active Metabolites (e.g., 2'-C-methyl-GTP)

For nucleoside analogs to exert their therapeutic effect, they must be transported into target cells and subsequently phosphorylated to their active triphosphate form. In the case of Guanosine, 2'-C-methyl-6-O-methyl-, the active metabolite is presumed to be 2'-C-methyl-6-O-methylguanosine triphosphate (2'-C-methyl-GTP).

Research has shown that the intracellular conversion of 2'-C-methylguanosine to its triphosphate derivative can be an inefficient process. nih.gov This inefficiency in phosphorylation is a significant contributor to the compound's modest biological activity when administered as a parent nucleoside. The initial phosphorylation step, catalyzed by cellular kinases, is often the rate-limiting factor in the activation pathway.

To circumvent this challenge, prodrug strategies have been developed. These approaches involve modifying the nucleoside to enhance its cellular uptake and subsequent conversion to the monophosphate, thereby bypassing the inefficient initial phosphorylation step. A method for the accurate quantification of 2'-C-methylguanosine triphosphate in mouse liver tissue has been established, which is crucial for evaluating the efficacy of such prodrugs in delivering the active metabolite to target tissues. nih.gov This analytical method allows for the direct measurement of intracellular 2'-C-methyl-GTP levels, providing a clear indicator of the prodrug's effectiveness.

The table below illustrates the conceptual advantage of a prodrug approach for enhancing the intracellular concentration of the active triphosphate metabolite.

| Approach | Intracellular Triphosphate (Active Metabolite) Levels | Rationale |

| Parent Nucleoside (Guanosine, 2'-C-methyl-6-O-methyl-) | Low | Inefficient cellular uptake and/or poor substrate for initial phosphorylation by cellular kinases. |

| Prodrug | High | Enhanced cell permeability and delivery of the monophosphate form, bypassing the rate-limiting initial phosphorylation step. |

Metabolic Stability and Resistance to Enzymatic Degradation (e.g., Adenosine (B11128) Deaminase, Purine (B94841) Nucleoside Phosphorylase)

A key feature of modified nucleosides is their potential for increased stability against enzymatic degradation, which can prolong their therapeutic window. The metabolic fate of Guanosine, 2'-C-methyl-6-O-methyl- is influenced by two primary modifications: the 2'-C-methyl group on the ribose sugar and the 6-O-methyl group on the guanine (B1146940) base.

The 2'-C-methyl modification is known to confer resistance to cleavage by purine nucleoside phosphorylase (PNP). nih.gov PNP is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of nucleosides. nih.govyoutube.com By resisting PNP-mediated degradation, 2'-C-methylated nucleosides can have a longer intracellular half-life, allowing for greater accumulation of the active triphosphate form.

The 6-O-methyl modification on the guanine base, however, may be susceptible to enzymatic removal. Studies on related compounds have shown that O6-methylguanine can be a substrate for adenosine deaminase (ADA), an enzyme also involved in purine metabolism. researchgate.netdrugbank.com This enzymatic de-methylation would convert the compound back to 2'-C-methylguanosine, potentially altering its activity and subsequent metabolic pathway. It is noteworthy that some purine analogs with modifications at the 2' position have been investigated as potential inhibitors of adenosine deaminase, suggesting a complex interaction between the modified nucleoside and the enzyme. nih.gov

The interplay between the stabilizing effect of the 2'-C-methyl group and the potential enzymatic liability of the 6-O-methyl group highlights the intricate metabolic profile of this compound.

| Enzyme | Role in Purine Metabolism | Expected Impact on Guanosine, 2'-C-methyl-6-O-methyl- |

| Adenosine Deaminase (ADA) | Catalyzes the deamination of adenosine and other purine nucleosides. | The 6-O-methyl group may be a substrate for de-methylation, converting the compound to 2'-C-methylguanosine. |

| Purine Nucleoside Phosphorylase (PNP) | Cleaves the glycosidic bond of purine nucleosides. | The 2'-C-methyl group is expected to confer resistance to cleavage by PNP, increasing metabolic stability. |

Advanced Research Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The precise chemical structure and purity of a synthesized compound are foundational to any further biological or medicinal chemistry investigation. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular architecture and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of a molecule in solution. For a modified nucleoside like Guanosine (B1672433), 2'-C-methyl-6-O-methyl-, both ¹H and ¹³C NMR are employed. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. cdnsciencepub.comchemicalbook.com The chemical shifts observed in the NMR spectra are highly sensitive to the local electronic environment, allowing for the precise assignment of the methyl groups at the 2'-C and 6-O positions. For instance, the ¹³C NMR data for isomeric methyl ether derivatives of guanosine provide a clear method for their identification. cdnsciencepub.com

Table 1: Illustrative ¹H NMR Chemical Shifts for Guanosine and its Analogs

| Proton | Guanosine (ppm) | 2'-O-Methylguanosine (ppm) | 3'-O-Methylguanosine (ppm) |

|---|---|---|---|

| H-8 | 7.95 | 7.98 | 7.96 |

| H-1' | 5.78 | 5.85 | 5.80 |

| OCH₃ | - | 3.45 | 3.55 |

Note: This table is illustrative and based on data for related compounds. Actual values for Guanosine, 2'-C-methyl-6-O-methyl- would require experimental determination.

Mass spectrometry (MS) is another indispensable technique for confirming the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure by showing the loss of specific chemical groups, such as the methyl groups or the ribose sugar moiety. massbank.eu

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the compound. By passing the compound through a column with a stationary phase, impurities can be separated and quantified based on their retention times. This ensures that subsequent biological assays are performed on a compound of known and high purity.

Biochemical Enzymatic Assays for Kinetic and Mechanistic Insights

To understand how a nucleoside analog like Guanosine, 2'-C-methyl-6-O-methyl- exerts its biological effects, particularly as a potential antiviral agent, it is crucial to study its interaction with viral enzymes, such as RNA-dependent RNA polymerases (RdRp). nih.govmdpi.com Biochemical enzymatic assays are the primary method for this investigation, providing quantitative data on the compound's inhibitory potency and its mechanism of action. nih.gov

These assays typically involve incubating the purified target enzyme with its natural substrates (nucleoside triphosphates) and a DNA or RNA template. The rate of nucleic acid synthesis is measured, often using radiolabeled or fluorescently tagged nucleotides. The introduction of the inhibitor allows for the determination of key kinetic parameters.

The half-maximal inhibitory concentration (IC₅₀) is a common metric determined from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Table 2: Illustrative Kinetic Parameters for Polymerase Inhibition by a Nucleoside Analog

| Parameter | Description | Example Value |

|---|---|---|

| IC₅₀ | Concentration for 50% inhibition of enzyme activity | 1.5 µM |

| Kᵢ | Inhibition constant, reflecting binding affinity | 0.8 µM |

| k_pol | Rate of nucleotide incorporation | 0.5 s⁻¹ |

| K_d | Dissociation constant for inhibitor binding | 0.6 µM |

Note: This table is illustrative. The actual kinetic parameters for Guanosine, 2'-C-methyl-6-O-methyl- would need to be determined experimentally.

Mechanistic studies aim to elucidate how the inhibitor affects the enzyme's function. For a nucleoside analog, a common mechanism is chain termination, where the analog, once incorporated into the growing nucleic acid chain, prevents the addition of subsequent nucleotides. This can be investigated through primer extension assays, where the length of the synthesized nucleic acid products is analyzed in the presence and absence of the inhibitor.

Pre-steady-state kinetic analysis can provide deeper insights into the individual steps of the enzymatic reaction, such as the rates of inhibitor binding, incorporation, and translocation. nih.gov For example, studies on O⁶-methylguanine have shown that it can adopt multiple conformations within the DNA, which affects its replication by DNA polymerases. pnas.orgnih.gov

Cell-Based Assays for Cellular Permeation and Metabolism Studies

To be effective, a nucleoside analog must be taken up by the host cell and, in most cases, be converted into its active triphosphate form by cellular kinases. The cellular permeation and metabolism of Guanosine, 2'-C-methyl-6-O-methyl- can be studied using radiolabeled compound or by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to track the parent compound and its metabolites within the cell over time. nih.gov Studies on related compounds like 6-methylpurine (B14201) have detailed their conversion to the corresponding ribonucleoside triphosphate within human cells. nih.gov

Cell-based antiviral assays are critical for determining the compound's ability to inhibit viral replication in a cellular context. scienceopen.com These assays typically involve infecting a cell culture with the virus of interest and then treating the cells with the compound. The extent of viral replication is then measured using various methods, such as:

Plaque reduction assays: Counting the number of viral plaques (areas of cell death) in the presence of the inhibitor.

Reporter gene assays: Using a genetically modified virus that expresses a reporter protein (e.g., luciferase or green fluorescent protein) upon replication. The level of reporter expression is a measure of viral replication. scienceopen.com

Quantitative PCR (qPCR): Measuring the amount of viral nucleic acid produced in the cells.

From these assays, the half-maximal effective concentration (EC₅₀) is determined, which is the concentration of the compound that inhibits viral replication by 50%. A key parameter is the selectivity index (SI) , calculated as the ratio of the cytotoxic concentration (CC₅₀) to the EC₅₀. A high SI value is desirable, as it indicates that the compound is effective at concentrations that are not toxic to the host cells.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the prediction and analysis of how a ligand (the inhibitor) interacts with its biological target (the enzyme) at an atomic level. nih.govnih.gov These methods can guide the design of more potent and selective inhibitors.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.gov For Guanosine, 2'-C-methyl-6-O-methyl-, docking studies would be performed using the three-dimensional structure of the target viral polymerase. The results can provide insights into the key amino acid residues involved in binding and can help to explain the compound's inhibitory activity.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction. nih.gov By simulating the movements of atoms over time, MD can reveal the stability of the binding pose predicted by docking and can identify conformational changes in the protein upon ligand binding. These simulations can also be used to calculate the binding free energy, which provides a theoretical estimate of the binding affinity.

Quantum mechanics (QM) calculations can be used to study the electronic properties of the inhibitor and its interaction with the target in greater detail. For example, QM methods can be used to investigate the charge distribution and the nature of the chemical bonds formed between the ligand and the protein.

These computational approaches were used to study the mutagenicity of O⁶-methylguanine, where molecular modeling suggested that different conformations of the modified base could exist in DNA, affecting its interaction with DNA polymerase. nih.gov

Structural Biology Approaches for Enzyme-Inhibitor Complex Characterization

The most definitive way to understand how an inhibitor binds to its target enzyme is to determine the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution. The primary techniques for this are X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the complex can be built. nih.gov Crystal structures of DNA polymerases in complex with modified nucleotides like O⁶-methylguanine have provided detailed insights into the molecular basis of their mutagenicity. nih.govresearchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govnih.gov In cryo-EM, a solution of the complex is rapidly frozen, and images are taken with an electron microscope. These images are then computationally combined to reconstruct a three-dimensional structure. Cryo-EM has been used to determine the structures of viral polymerases in the act of DNA synthesis, providing a snapshot of the enzyme in action. nih.govnih.gov

Obtaining a high-resolution structure of a viral polymerase in complex with the triphosphate form of Guanosine, 2'-C-methyl-6-O-methyl- would provide invaluable information for structure-based drug design. It would reveal the precise interactions between the inhibitor and the enzyme's active site, explaining its mechanism of action and paving the way for the design of even more effective antiviral agents. nih.gov

Future Research Directions and Therapeutic Implications

Design and Development of Next-Generation Analogs with Improved Properties

The therapeutic potential of nucleoside analogs is often dictated by their ability to be recognized by viral or cellular enzymes while possessing improved characteristics such as enhanced stability, increased binding affinity, and better cell permeability. For 2'-C-methyl-6-O-methylguanosine, future design strategies will focus on systematic modifications of both the sugar and the nucleobase to optimize its pharmacological profile.

2'-beta-Methyl nucleosides have been identified for their potential value as therapeutic agents and as tools for studying RNA biology. nih.gov The development of efficient synthetic routes for compounds like 2'-C-beta-methylguanosine is a critical first step, enabling further exploration and modification. nih.gov Research has shown that creating analogs with altered base moieties can lead to more favorable interactions with target molecules. nih.gov For instance, efforts to detect DNA adducts like O6-Methyl-2'-deoxyguanosine (O6-MeG) have led to the creation of nucleoside analogs designed for better interaction with the adduct compared to unmodified nucleotides. nih.gov

One successful approach involves replacing the natural base with a synthetic one to enhance performance. Studies have utilized benzimidazole-based analogs, which form a more stable pair with O6-MeG than with guanine (B1146940), likely due to a combination of hydrogen bonding and superior stacking interactions. nih.gov Structural analysis of DNA duplexes containing such analogs reveals that the enhanced stability originates from improved stacking between the target adduct (O6-MeG) and the extended π system of the synthetic probe. nih.gov These findings provide a clear rationale for designing next-generation analogs of 2'-C-methyl-6-O-methylguanosine with extended aromatic systems to improve their binding and efficacy.

Future development will likely involve:

Sugar Modifications: Fine-tuning the 2'-C-methyl group or introducing other substitutions on the ribose ring to improve metabolic stability and cellular uptake.

Base Modifications: Introducing larger, aromatic systems to enhance stacking interactions with target enzymes or nucleic acid structures. nih.gov

Prodrug Strategies: Attaching lipophilic moieties or phosphate-masking groups to create prodrugs that can more easily cross cell membranes and be converted to the active triphosphate form inside the target cell.

Table 1: Strategies for Developing Next-Generation Analogs

| Modification Strategy | Rationale | Desired Improvement | Example from Research |

|---|---|---|---|

| Modification of the Nucleobase | To enhance binding affinity and selectivity for the target enzyme or nucleic acid. | Increased potency, reduced off-target effects. | Developing benzimidazole (B57391) nucleoside analogs to improve pairing with O6-MeG through enhanced stacking. nih.gov |

| Alterations to the Sugar Moiety | To increase metabolic stability and influence the conformation of the nucleoside. | Longer half-life, improved substrate recognition by polymerases. | Synthesis of 2'-C-beta-methylguanosine to confer therapeutic potential. nih.gov |

| Prodrug Formulation | To overcome poor membrane permeability and facilitate intracellular delivery of the active compound. | Enhanced bioavailability and cellular uptake. | General strategy for nucleoside antivirals to deliver the monophosphate form into cells. |

Strategies for Overcoming Viral Resistance Mechanisms

A significant hurdle in antiviral therapy is the emergence of drug-resistant viral strains. longdom.orgresearchgate.net Viruses with high mutation rates can rapidly evolve, leading to amino acid substitutions in the target enzymes that reduce the binding affinity and efficacy of the antiviral agent. longdom.org Overcoming this challenge requires a multi-pronged approach.

One of the primary strategies is the use of combination therapy , where two or more antiviral agents with different mechanisms of action are co-administered. longdom.orgnih.gov This approach increases the genetic barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to become resistant to all drugs in the regimen. nih.gov For an analog of 2'-C-methyl-6-O-methylguanosine, this could involve pairing it with a non-nucleoside inhibitor, a protease inhibitor, or an entry inhibitor to attack the virus at multiple points in its lifecycle. nih.gov

Another critical aspect involves understanding the specific mechanisms of resistance. In the context of guanosine (B1672433) analogs used in cancer therapy, such as temozolomide (B1682018), resistance is often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.govnih.gov This enzyme reverses the alkylation of the O6 position of guanine, thereby negating the drug's effect. nih.gov Research has shown that this resistance can be overcome. One innovative strategy involves using an oncolytic adenovirus (Delta-24-RGD) in combination with the drug. nih.govaacrjournals.org The adenovirus infection leads to a down-modulation of MGMT expression, effectively silencing the resistance mechanism and re-sensitizing the cells to the therapeutic agent. nih.govaacrjournals.org This provides a powerful mechanistic rationale for combining nucleoside analog therapy with genetic or viral agents that specifically target cellular resistance factors.

Future strategies to combat resistance will include:

Monitoring and Early Detection: Frequent testing for viral genetic markers of resistance can allow for timely adjustments to treatment plans. longdom.org

Host-Targeting Antivirals (HTAs): Developing drugs that target host cell factors essential for viral replication. These are less prone to resistance as host proteins evolve much more slowly than viral proteins. researchgate.net

Precision Medicine: Tailoring treatment based on the specific viral strain and its resistance profile in an individual patient. longdom.org

Table 2: Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Description | Strategy to Overcome | Example from Research |

|---|---|---|---|

| Target Site Mutation | The viral polymerase or other target enzyme mutates, reducing the binding affinity of the nucleoside analog. | Combination therapy with drugs targeting different viral proteins. | Combining sofosbuvir (B1194449) with daclatasvir (B1663022) and/or ribavirin (B1680618) to treat HCV. nih.gov |

| Host-Mediated DNA Repair | Cellular enzymes, like MGMT, repair the drug-induced modification on the nucleic acid, reversing the therapeutic effect. | Inhibition or silencing of the host repair enzyme. | Using an oncolytic adenovirus to down-modulate MGMT and overcome temozolomide resistance in glioma. nih.govaacrjournals.org |

| Changes in Drug Metabolism | Decreased activation of the prodrug to its active triphosphate form or increased efflux of the drug from the cell. | Development of novel prodrugs with improved activation kinetics or efflux pump inhibitors. | General focus in antiviral drug development. |

Exploration of Potential Applications in Other Pathologies

While the primary focus for many nucleoside analogs has been antiviral and anticancer therapy, the fundamental role of nucleic acid modifications in biology suggests a broader therapeutic potential. The enzyme O6-methylguanine-DNA-methyltransferase (MGMT), which repairs modifications at the O6-position of guanine, is implicated in the pathology of various tumors beyond glioblastoma, including colon and gastric cancer. nih.gov This indicates that inhibitors or modulators related to 2'-C-methyl-6-O-methylguanosine could have applications in treating a wider range of malignancies, particularly those resistant to standard alkylating agents. nih.gov

Furthermore, RNA modifications are emerging as critical regulators in numerous physiological and pathological processes. nih.gov For example, N6-methyladenosine (m6A) modification is deeply involved in the development and progression of many ophthalmic diseases, such as diabetic retinopathy and age-related macular degeneration. nih.gov The enzymes that add, remove, and read these modifications are now considered viable drug targets. nih.gov By analogy, exploring the role of guanosine modifications and the enzymes that regulate them in these and other pathologies could unveil entirely new therapeutic avenues. Future research could investigate whether analogs of 2'-C-methyl-6-O-methylguanosine can modulate the pathways governed by guanosine-specific RNA modifying enzymes, potentially offering novel treatments for diseases driven by aberrant RNA regulation.

Potential new areas for exploration include:

Oncology: Investigating efficacy in other MGMT-expressing tumors like colon and gastric cancers. nih.gov

Ophthalmology: Exploring the role of guanosine modifications in neovascular eye diseases, drawing parallels from the established importance of m6A modifications. nih.gov

Immunology and Inflammatory Diseases: Since nucleic acid modifications can trigger immune responses, analogs could be designed to modulate these pathways for treating autoimmune or inflammatory conditions.

Integration of Advanced Technologies in Future Analog Development

The development of the next generation of nucleoside analogs will be significantly accelerated by the integration of advanced technologies. Traditional drug discovery is a lengthy and expensive process, but modern computational and analytical tools can streamline the design and testing of new compounds.

Computational Chemistry and AI: In silico methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are essential for predicting how a newly designed analog will interact with its target protein. These methods allow researchers to prioritize the most promising candidates for synthesis, saving time and resources. Artificial intelligence and machine learning algorithms can now analyze vast datasets to identify novel drug scaffolds and predict pharmacokinetic properties.

Structural Biology: High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for understanding the precise interactions between a drug and its target. nih.gov Obtaining detailed structural information can guide the rational design of more potent and selective analogs.

Advanced Biological Screening: The use of single-cell sequencing and metabolomics can help elucidate the complex biological networks affected by a drug candidate. nih.gov These technologies can identify novel targets, reveal mechanisms of action, and uncover potential off-target effects early in the development process, providing a deeper understanding of the drug's impact at a systemic level. nih.gov

By combining these advanced technologies, researchers can adopt a more rational and efficient approach to drug design, moving beyond trial-and-error and toward the precision engineering of therapeutic molecules like the analogs of 2'-C-methyl-6-O-methylguanosine.

Q & A

Q. What are the key methodological considerations for synthesizing Guanosine, 2'-C-methyl-6-O-methyl-?

The synthesis involves diastereoselective coupling of the nucleoside with a phosphoramidic acid derivative via dynamic kinetic resolution (DKR). Critical factors include:

- Use of DBU or diisopropylethylamine to stabilize the phosphoramidic acid intermediate in solution .

- Optimization of coupling reagents (e.g., HATU) and chiral bases (e.g., quinine) to maximize diastereomeric ratios .

- Mechanistic validation using ³¹P NMR to monitor interconversion of activated phosphate ester diastereoisomers . Methodological Tip: Ensure rigorous purification steps (e.g., column chromatography) to isolate the desired isomer, given the rapid interconversion of intermediates.

Q. How can researchers validate the identity and purity of Guanosine, 2'-C-methyl-6-O-methyl-?

- Analytical Techniques :

- HPLC with chiral columns to resolve diastereomers.

- Mass spectrometry (MS) and ¹H/¹³C NMR for structural confirmation.

- Elemental analysis to verify purity (>95% recommended for biological assays) .

- Documentation : For novel derivatives, provide full spectral data and chromatograms in supporting information .

Q. What experimental designs are optimal for assessing the compound’s stability under varying conditions?

- Stress Testing : Expose the compound to:

- Acidic/basic hydrolysis (e.g., 0.1N HCl/NaOH at 37°C).

- Oxidative conditions (e.g., H₂O₂).

- Thermal degradation (e.g., 40–60°C).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported diastereomeric ratios during DKR-based synthesis?

Contradictions often arise from:

- Base Selection : Quinine enhances selectivity by stabilizing transition states, whereas achiral bases (e.g., DIPEA) may reduce stereocontrol .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via ³¹P NMR to distinguish between rapid interconversion (thermodynamic) and irreversible coupling (kinetic) pathways . Data Analysis: Apply nonlinear regression models to fit kinetic data and identify rate-limiting steps.

Q. What strategies address challenges in tracking Guanosine, 2'-C-methyl-6-O-methyl- in cellular uptake studies?

- Radiolabeling : Incorporate ³H or ¹⁴C isotopes into the nucleoside backbone (see Caulobacter crescentus DNA synthesis protocols for reference) .

- Fluorescent Probes : Attach fluorophores (e.g., Cy3/Cy5) to the ribose moiety while preserving antiviral activity.

- Control Experiments : Compare uptake in wild-type vs. transporter-deficient cell lines to distinguish passive diffusion from active transport.

Q. How should researchers design dose-response studies to evaluate antiviral efficacy while minimizing cytotoxicity?

- In Vitro Assays :

| Parameter | Recommendation |

|---|---|

| Cell Line | Huh-7 (HCV replicon system) |

| Dose Range | 0.1–100 μM (log-scale increments) |

| Cytotoxicity Controls | Parallel assays with primary hepatocytes |

| Duration | 48–72 hours (balance efficacy/toxicity) |

- Statistical Analysis : Use Hill equation modeling to calculate EC₅₀ and CC₅₀ values. Report selectivity indices (CC₅₀/EC₅₀) .

Methodological Challenges & Solutions

Q. What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

- Pitfalls : Overlapping peaks in crowded regions (e.g., ribose protons).

- Solutions :

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Compare spectra with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. How can researchers reconcile conflicting results in enzymatic phosphorylation studies?

- Variable Factors :

- Enzyme purity (e.g., recombinant kinases vs. crude extracts).

- Co-factor concentrations (e.g., ATP/Mg²⁺).

Data Presentation & Reproducibility

Q. What guidelines ensure reproducibility in reporting synthetic protocols?

- Detailed Documentation :

Q. How should contradictory bioactivity data be addressed in publications?

- Transparency : Disclose all datasets, including negative results.

- Meta-Analysis : Use tools like PRISMA guidelines to systematically evaluate heterogeneity across studies (e.g., cell type differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.